![molecular formula C79H28O2 B6318730 [6,6]-Phenyl-C61 butyric acid octyl ester CAS No. 571177-68-9](/img/structure/B6318730.png)
[6,6]-Phenyl-C61 butyric acid octyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6,6]-Phenyl-C61 butyric acid octyl ester is a methanofullerene derivative that has gained significant attention in the field of organic electronics. This compound is known for its high electron mobility and is commonly used as an electron acceptor in organic photovoltaic cells and other electrochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6,6]-Phenyl-C61 butyric acid octyl ester typically involves the reaction of fullerene (C60) with phenyl butyric acid octyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
[6,6]-Phenyl-C61 butyric acid octyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of a catalyst.
Reduction: Reagents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used. Reactions are typically carried out under controlled temperatures and pressures.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fullerene derivatives, while reduction can produce reduced methanofullerene compounds .
Aplicaciones Científicas De Investigación
[6,6]-Phenyl-C61 butyric acid octyl ester has a wide range of scientific research applications:
Chemistry: Used as an electron acceptor in organic photovoltaic cells, enhancing the efficiency of solar energy conversion.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of [6,6]-Phenyl-C61 butyric acid octyl ester primarily involves its role as an electron acceptor. The compound interacts with electron donors, facilitating the transfer of electrons and thereby enhancing the efficiency of electronic devices. Molecular targets include various electron-rich compounds, and pathways involve the stabilization of charge-separated states .
Comparación Con Compuestos Similares
Similar Compounds
[6,6]-Phenyl-C61 butyric acid methyl ester: Similar in structure but with a methyl ester group instead of an octyl ester group.
[6,6]-Phenyl-C61 butyric acid dodecyl ester: Contains a dodecyl ester group, offering different solubility and electronic properties.
Uniqueness
[6,6]-Phenyl-C61 butyric acid octyl ester is unique due to its specific ester group, which provides a balance between solubility and electronic properties. This makes it particularly suitable for use in organic photovoltaic cells and other electronic applications .
Propiedades
InChI |
InChI=1S/C79H28O2/c1-2-3-4-5-6-10-16-81-18(80)14-11-15-77(17-12-8-7-9-13-17)78-73-66-59-47-39-30-21-19-20-22-25(21)34-41(39)49-50-42(34)40-31(22)33-29-24(20)27-26-23(19)28-32(30)45(47)53-51-37(28)35(26)43-44-36(27)38(29)52-54-46(33)48(40)60-62(50)71(70(73)61(49)59)74-67(60)65(54)69-58(52)56(44)63-55(43)57(51)68(64(53)66)75(78)72(63)76(69)79(74,77)78/h7-9,12-13H,2-6,10-11,14-16H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJWTVAEOPUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
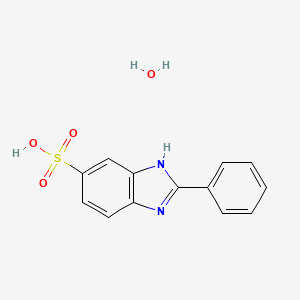

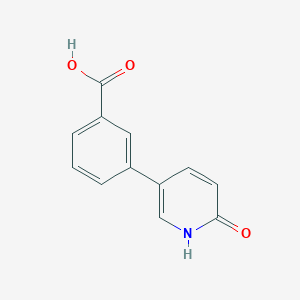

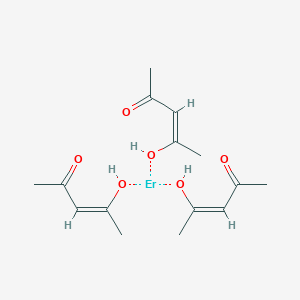

![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
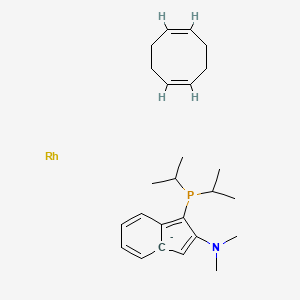

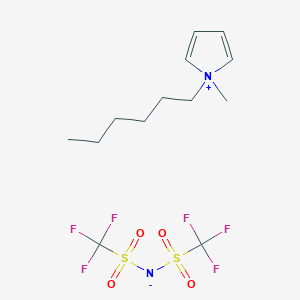



![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
